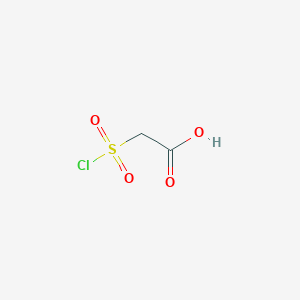![molecular formula C11H11NO3S B13027311 Ethyl4-methoxybenzo[d]thiazole-2-carboxylate](/img/structure/B13027311.png)
Ethyl4-methoxybenzo[d]thiazole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl4-methoxybenzo[d]thiazole-2-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules . This compound features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms, and is substituted with an ethyl ester group at the 2-position and a methoxy group at the 4-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl4-methoxybenzo[d]thiazole-2-carboxylate typically involves the reaction of 4-methoxybenzoyl chloride with thiourea to form the thiazole ring. The resulting intermediate is then esterified with ethanol to yield the final product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl4-methoxybenzo[d]thiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .
Aplicaciones Científicas De Investigación
Ethyl4-methoxybenzo[d]thiazole-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators
Mecanismo De Acción
The mechanism of action of Ethyl4-methoxybenzo[d]thiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria or fungi .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl benzothiazole-2-carboxylate: Similar structure but lacks the methoxy group.
4-Methyl-2-thiazolecarboxylic acid ethyl ester: Similar ester group but different substituents on the thiazole ring
Uniqueness
Ethyl4-methoxybenzo[d]thiazole-2-carboxylate is unique due to the presence of both the methoxy and ethyl ester groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potential as a bioactive molecule compared to other thiazole derivatives .
Propiedades
Fórmula molecular |
C11H11NO3S |
|---|---|
Peso molecular |
237.28 g/mol |
Nombre IUPAC |
ethyl 4-methoxy-1,3-benzothiazole-2-carboxylate |
InChI |
InChI=1S/C11H11NO3S/c1-3-15-11(13)10-12-9-7(14-2)5-4-6-8(9)16-10/h4-6H,3H2,1-2H3 |
Clave InChI |
KNGDWAMRUVSCCA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC2=C(C=CC=C2S1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrazolo[1,5-b]pyridazin-3-amine dihydrochloride](/img/structure/B13027235.png)

![4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13027239.png)


![tert-Butyl 3-bromo-6,6-dimethyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13027266.png)




![6,7-Dichloro-2,3-dihydrobenzo[B]thiophen-3-OL](/img/structure/B13027291.png)
![2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-8-amine](/img/structure/B13027297.png)
![2-{3-[(Benzyloxy)carbonyl]-3-azabicyclo[3.1.1]heptan-6-yl}aceticacid](/img/structure/B13027312.png)

